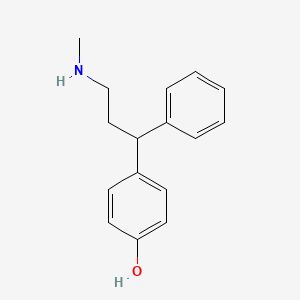

4-(3-(Methylamino)-1-phenylpropyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(Methylamino)-1-phenylpropyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction, or the use of diazonium salts for phenol preparation .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylamino)-1-phenylpropyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Nitro and bromo derivatives.

Scientific Research Applications

4-(3-(Methylamino)-1-phenylpropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Methylamino)-1-phenylpropyl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as a free radical scavenger and metal chelator, protecting cells from oxidative stress.

Anti-inflammatory Effects: It inhibits cyclooxygenase-2 (COX-2) and cytokines through the NF-kB pathway.

Cytoprotective Effects: Enhances the activity of biological antioxidants and antioxidant enzymes, modulating cell survival and apoptosis.

Comparison with Similar Compounds

4-(3-(Methylamino)-1-phenylpropyl)phenol can be compared with other phenolic compounds, such as:

Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

4-(Methylamino)phenol: A related compound with similar chemical properties but different biological activities.

Hydroxycoumarins: Compounds like scopoletin and auraptene, known for their antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activities.

Biological Activity

4-(3-(Methylamino)-1-phenylpropyl)phenol, also known by its chemical structure and various synonyms, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic applications.

The compound features a phenolic structure with a methylamino group and a phenylpropyl moiety. This configuration is significant in determining its biological activity, particularly in relation to neurotransmitter systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its interaction with neurotransmitter receptors. Key findings include:

- Monoamine Reuptake Inhibition : The compound has been identified as a modulator of monoamine reuptake, which is crucial for treating conditions such as depression and anxiety disorders. It shows potential in ameliorating vasomotor symptoms associated with menopause by impacting norepinephrine and serotonin pathways .

- Receptor Binding Affinity : Studies have demonstrated that the compound exhibits significant binding affinity to various receptors, including the histamine H3 receptor. This receptor is implicated in regulating neurotransmitter release and has been targeted for developing treatments for neurodegenerative diseases and sleep disorders .

Pharmacological Studies

Research has highlighted several pharmacological effects attributed to this compound:

- Antidepressant Effects : In animal models, compounds similar to this compound have shown efficacy in reducing symptoms of depression by enhancing serotonin levels through reuptake inhibition .

- Anxiolytic Properties : The compound's interaction with neurotransmitter systems suggests potential anxiolytic effects, making it a candidate for further exploration in treating anxiety disorders .

Case Studies

Several case studies have examined the effects of related compounds on human health:

- Vasomotor Symptoms : A study indicated that derivatives similar to this compound effectively reduced vasomotor symptoms in postmenopausal women, highlighting their therapeutic potential in hormone-related conditions .

- Chronic Pain Management : Research into phenolic compounds has shown that they can alleviate chronic pain through their anti-inflammatory properties, suggesting that this compound may also provide similar benefits .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-[3-(methylamino)-1-phenylpropyl]phenol |

InChI |

InChI=1S/C16H19NO/c1-17-12-11-16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16-18H,11-12H2,1H3 |

InChI Key |

GIAMHCUTHMHPCN-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.